molecular formula C15H13BrN2O2S B573008 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-91-8

5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B573008
CAS No.: 1227270-91-8
M. Wt: 365.245
InChI Key: ADKXOBKQORONQO-UHFFFAOYSA-N
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Description

5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural attributes include:

  • Bromo substituent at position 5, a versatile leaving group enabling cross-coupling reactions for further functionalization.
  • Methyl groups at positions 2 and 6, contributing to steric effects and metabolic stability.

This compound serves as a critical intermediate in medicinal chemistry, particularly in kinase inhibitor development .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2,6-dimethylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c1-10-8-12-9-14(16)11(2)17-15(12)18(10)21(19,20)13-6-4-3-5-7-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKXOBKQORONQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2N1S(=O)(=O)C3=CC=CC=C3)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201169055
Record name 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227270-91-8
Record name 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227270-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201169055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethylpyridine followed by sulfonylation with phenylsulfonyl chloride. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can influence various biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Profiles of Key Analogs
Compound Name Substituents (Position) Key Synthetic Routes
5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Target) 5-Br, 2-Me, 6-Me, 1-PhSO2 Suzuki coupling, alkylation
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 2-I, 6-Me, 1-PhSO2 Halogen exchange, Suzuki coupling
5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 2-SiMe3, 1-PhSO2 Silylation reactions
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) 5-Br, 1-Me NaH/MeI alkylation
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (11) 5-Ar, 3-CHO, 1-PhSO2 Suzuki coupling, Vilsmeier-Haack

Key Observations :

  • Position 1 : The phenylsulfonyl group (PhSO2) enhances stability and hydrogen-bonding capacity compared to methyl or benzyl groups .
  • Position 2 : Methyl groups in the target compound reduce steric hindrance compared to bulkier substituents like trimethylsilyl (SiMe3) or iodo (I) .
  • Position 5 : Bromo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), unlike nitro or aryl groups, which are less reactive .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility (LogP) Stability Notes
Target Compound ~393.3 Moderate (~3.5) Stable under inert conditions
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) 197.03 High (~2.0) Sensitive to oxidation
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (10) 378.3 Low (~4.2) Hygroscopic
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) 321.2 Low (~4.5) Photolabile

Key Observations :

  • The phenylsulfonyl group in the target compound increases molecular weight and reduces solubility compared to methyl-substituted analogs .
  • Nitro-substituted analogs (e.g., 6c) exhibit lower stability due to photodegradation risks .

Key Observations :

  • The target compound’s bromo and phenylsulfonyl groups make it a versatile precursor for kinase inhibitors, leveraging both hydrogen bonding (PhSO2) and reactivity (Br) .
  • Nitro-substituted analogs (e.g., 6e) show direct cytotoxicity but lack the modularity of bromo-substituted compounds .

Biological Activity

5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a member of the pyrrolopyridine family, characterized by its unique molecular structure that includes a bromine atom, two methyl groups, and a phenylsulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases and its implications in treating various diseases.

Chemical Structure and Properties

  • Molecular Formula : C15H13BrN2O2S
  • Molecular Weight : 365.24 g/mol
  • CAS Number : 1227270-91-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Bromination of the pyrrolo[2,3-b]pyridine precursor.
  • Sulfonylation with phenylsulfonyl chloride in the presence of bases like triethylamine.
  • Purification through chromatography to obtain the final product with high purity.

The biological activity of this compound is primarily attributed to its role as an inhibitor of SGK-1 kinase (serum/glucocorticoid-regulated kinase 1). This kinase is involved in various signaling pathways that regulate cell survival, proliferation, and metabolism. By inhibiting SGK-1 activity, this compound may exert effects on cancer cell growth and survival.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)26Induces apoptosis
Compound BHepG2 (Liver)0.39Inhibits Aurora-A kinase
Compound CMCF-7 (Breast)0.46Alters cell cycle progression

These findings suggest that structural modifications can enhance the biological activity of pyrrolopyridine derivatives.

Case Studies

Several studies have explored the efficacy of pyrrolopyridine derivatives in cancer treatment:

  • Inhibition of SGK-1 : A study demonstrated that compounds with similar structures effectively inhibited SGK-1 kinase activity, leading to reduced proliferation in various cancer cell lines.
  • Cytotoxicity Assays : In vitro assays showed that derivatives exhibited cytotoxic effects against multiple cancer cell lines, including A549 and MCF-7, with IC50 values indicating potent activity.
  • Mechanistic Studies : Further investigations revealed that these compounds could induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth.

Comparison with Similar Compounds

This compound can be compared with other pyrrolopyridine derivatives:

Compound NameStructural FeaturesBiological Activity
5-Chloro-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridineChlorine instead of BromineModerate kinase inhibition
5-Bromo-2-methyl-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridineMethylsulfonyl groupReduced cytotoxicity

The presence of bromine and phenylsulfonyl groups in the structure enhances reactivity and binding affinity compared to other derivatives.

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